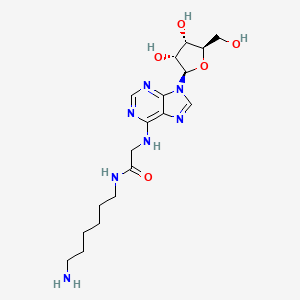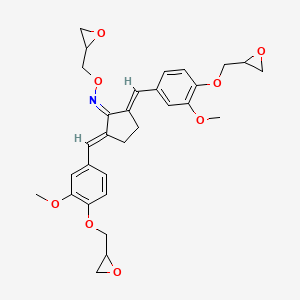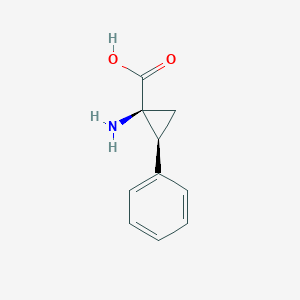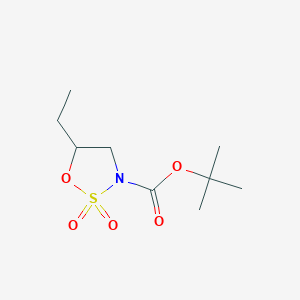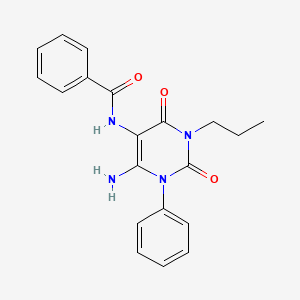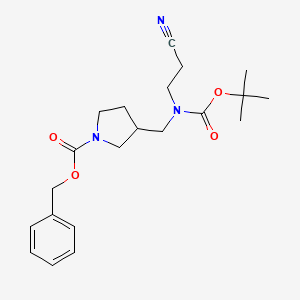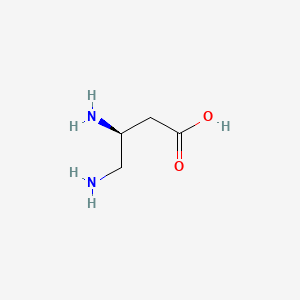
1-(Pyridin-4-yl)propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-4-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a pyridine ring attached to a propan-2-amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)propan-2-amine hydrochloride typically involves the reaction of pyridine with propan-2-amine under specific conditions. One common method involves the use of a reducing agent to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyridin-4-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-4-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Pyridin-2-yl)piperazin-1-yl)ethan-1-amine hydrochloride
- 1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine hydrochloride
- 3-(4-Methylthiazol-2-yl)propan-1-amine
Uniqueness
1-(Pyridin-4-yl)propan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C8H13ClN2 |
|---|---|
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
1-pyridin-4-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-7(9)6-8-2-4-10-5-3-8;/h2-5,7H,6,9H2,1H3;1H |
InChI-Schlüssel |
CZPIPHXZQKWTHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=NC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


